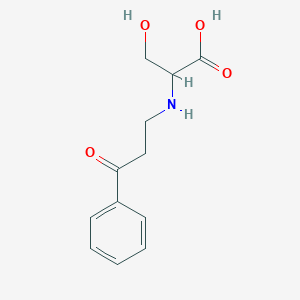

N-(3-Oxo-3-phenylpropyl)-DL-serine

Description

Contextualizing Amino Acid Derivatives in Research

Amino acid derivatives are fundamental to biochemical and medical research, forming the basis of virtually all biological processes. amerigoscientific.com These compounds, derived from the 22 standard amino acids, are created through chemical modifications to the core amino acid structure, such as to the side chain, amino group, or carboxyl group. vaia.comunacademy.commyuchem.com This diversification leads to a vast array of molecules with unique functions. myuchem.com

They serve as critical signaling molecules, hormones, and neurotransmitters. vaia.commyuchem.com For example, dopamine (B1211576) and the thyroid hormone thyroxine are both derivatives of amino acids. vaia.com Furthermore, amino acid derivatives are essential intermediates in metabolic pathways, contributing to energy production and the synthesis of other vital biomolecules like nucleotides for DNA and RNA. amerigoscientific.comunacademy.com In cellular defense, the tripeptide glutathione, a derivative of glutamate (B1630785), cysteine, and glycine (B1666218), acts as a major antioxidant. amerigoscientific.com Their ability to interact with or inhibit enzymes and bind to cellular receptors makes them indispensable tools in drug discovery and for understanding complex biological systems. numberanalytics.com

Rationale for Investigating N-Substituted Amino Acid Conjugates

The specific modification of an amino acid at its nitrogen atom, creating an N-substituted amino acid, is a widely used strategy in medicinal chemistry and pharmacology. nih.gov These conjugates are key structural motifs in many bioactive molecules and pharmaceuticals. nih.govgoogle.com A primary reason for this investigation is the potential to enhance the pharmacokinetic properties of peptide-based drugs. nih.gov For instance, N-alkylation, such as N-methylation, can improve a molecule's metabolic stability, increase its ability to permeate cell membranes, and enhance its oral bioavailability. nih.gov

The synthesis of N-substituted amino acids is an active area of research, with both chemical and biocatalytic methods being developed. nih.govgoogle.com Modern biocatalytic approaches, using enzymes like imine reductases (IREDs), allow for the highly selective and efficient synthesis of specific enantiomers of these compounds under mild conditions. nih.gov These enzymatic methods can overcome some limitations of traditional chemical synthesis, which may require harsh reagents. nih.gov The resulting N-substituted amino acids and their derivatives serve as crucial chiral intermediates for the synthesis of complex fine chemicals and pharmaceutical agents. nih.govgoogle.com

Overview of DL-Serine's Role as a Synthetic Precursor in Research

Serine, in its L-, D-, and racemic DL-forms, is a versatile precursor in synthetic chemistry. chemsrc.com As a non-essential amino acid, it is a fundamental building block for numerous biomolecules within the body, including phospholipids, purines, and pyrimidines. In the laboratory, chemists leverage its functional groups—the hydroxyl, amino, and carboxyl groups—to build more complex molecules. researchgate.net

The D-enantiomer, D-serine, is particularly notable for its role as a co-agonist of the NMDA receptor in the brain, making it a key neurotransmitter. researchgate.net This has spurred the synthesis of D-serine derivatives for neuroprotective research. The racemic form, DL-serine, is a readily available starting material for various synthetic applications. chemsrc.com For example, researchers have used DL-serine to create novel biomaterials, such as poly-DL-serine (PSer) hydrogels. nih.gov These hydrogels, inspired by the high serine content in silk and the presence of D-serine in the human body, have shown resistance to the foreign-body response, indicating their potential for use in medical implants and drug delivery systems. nih.gov Furthermore, protected forms of serine are used as chiral templates in the multi-step synthesis of other non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap). researchgate.net

Structure

3D Structure

Properties

CAS No. |

92515-05-4 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3-hydroxy-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid |

InChI |

InChI=1S/C12H15NO4/c14-8-10(12(16)17)13-7-6-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,16,17) |

InChI Key |

QALAPODICCFEHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNC(CO)C(=O)O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of N 3 Oxo 3 Phenylpropyl Dl Serine and Analogues

Strategies for N-Alkylation and N-Acylation of Serine Derivatives

The introduction of substituents to the nitrogen atom of serine can be achieved through various N-alkylation and N-acylation methodologies. The choice of a specific strategy often depends on the desired final product, the stability of the starting materials, and the required level of purity.

Direct N-Coupling Methodologies

Direct N-coupling, or N-alkylation, of amino acids like DL-serine presents an atom-economical approach to forming N-substituted derivatives. nih.gov These methods aim to directly link an alkyl group to the nitrogen atom of the amino acid without the need for protecting groups, which can simplify the synthetic process.

One common approach is reductive amination, which involves the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of N-(3-Oxo-3-phenylpropyl)-DL-serine, this would involve reacting DL-serine with 3-oxo-3-phenylpropanal. However, the stability of this aldehyde can be a challenge.

A more sustainable and direct method involves the coupling of amino acids with alcohols. nih.gov This "borrowing hydrogen" strategy utilizes a catalyst to temporarily oxidize the alcohol to an aldehyde, which then reacts with the amino acid to form an imine that is subsequently reduced in situ. nih.gov This method is advantageous as it produces water as the only byproduct. nih.gov

Peptide coupling reagents can also be employed to facilitate the formation of an amide bond, which is a form of N-acylation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid for reaction with the amine. peptide.com

Table 1: Comparison of Direct N-Coupling Methodologies

| Methodology | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Direct, often high yielding | Requires stable aldehyde/ketone, potential for over-alkylation |

| "Borrowing Hydrogen" | Alcohol, Catalyst (e.g., Fe-based) | Atom-economical, produces water as byproduct nih.gov | May require specific catalysts and conditions |

| Peptide Coupling | Coupling Reagent (e.g., EDC, DIC), Additive (e.g., HOBt) | Well-established, high efficiency peptide.com | Generates stoichiometric byproducts peptide.com |

Utilization of Protected Serine Intermediates

To avoid unwanted side reactions, particularly at the hydroxyl and carboxyl groups of serine, the use of protecting groups is a common strategy. The amino group can be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), while the carboxyl group is often protected as an ester (e.g., methyl or ethyl ester).

With the amino group free and other functionalities protected, N-alkylation can be achieved through nucleophilic substitution with an appropriate alkyl halide, such as 3-bromo-1-phenylpropan-1-one. The use of a base is typically required to deprotonate the amino group, enhancing its nucleophilicity.

Alternatively, N-acylation of protected serine can be performed using an acyl chloride or an activated carboxylic acid. google.com For instance, reacting a serine ester with 3-phenyl-3-oxopropanoyl chloride would yield the N-acylated product. Subsequent deprotection of the protecting groups would then yield the desired final compound. Chemoenzymatic polymerization of serine ethyl ester has also been demonstrated, showcasing an alternative approach to forming peptide-like bonds under mild conditions. acs.org

Table 2: Common Protecting Groups for Serine in N-Alkylation/Acylation

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino Group | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amino Group | Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H2, Pd/C) |

| Carboxyl Group | Methyl Ester | -OMe | Saponification (e.g., NaOH) |

| Carboxyl Group | Ethyl Ester | -OEt | Saponification (e.g., NaOH) |

| Hydroxyl Group | Benzyl (B1604629) | Bn | Hydrogenolysis (e.g., H2, Pd/C) |

Optimization of Reaction Conditions for Yield and Selectivity

The success of any synthetic strategy hinges on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity of N-alkylation and N-acylation reactions of serine include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used for peptide coupling reactions. peptide.com

Temperature: Reactions are often performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. peptide.com

Base: In N-alkylation reactions, the choice and amount of base (e.g., diisopropylethylamine - DIPEA) are crucial for achieving the desired level of reactivity without promoting side reactions. peptide.com

Stoichiometry: The molar ratio of reactants, including coupling reagents and additives, must be carefully controlled to maximize the formation of the desired product and simplify purification.

Monitoring: Techniques like the ninhydrin (B49086) test can be used to monitor the progress of the reaction, especially in solid-phase synthesis, to ensure complete coupling. peptide.com

Approaches to Construct the 3-Oxo-3-phenylpropyl Moiety

The 3-oxo-3-phenylpropyl group is a key component of the target molecule. Its synthesis typically involves the formation of a β-keto ester or a related precursor, followed by the introduction of the phenyl group.

Synthesis of β-Keto Esters and Related Precursors

β-Keto esters are versatile intermediates in organic synthesis. One of the most common methods for their preparation is the Claisen condensation, which involves the reaction of an ester with a strong base to form a β-keto ester. For the synthesis of a precursor to the 3-oxo-3-phenylpropyl moiety, ethyl acetate (B1210297) could be reacted with a suitable phenyl-containing electrophile in the presence of a base like sodium ethoxide.

Another approach involves the acylation of enolates. For example, the enolate of acetone (B3395972) can be acylated with a benzoyl derivative to form the desired β-diketone, which can then be selectively manipulated to yield the 3-oxo-3-phenylpropyl structure.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is a powerful method for forming aryl ketones. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

To construct the 3-oxo-3-phenylpropyl moiety, one could perform a Friedel-Crafts acylation of benzene (B151609) with succinic anhydride. This would yield 3-benzoylpropanoic acid, which can then be subjected to further transformations to generate a suitable precursor for coupling with DL-serine.

Alternatively, a Friedel-Crafts reaction between benzene and 3-chloropropionyl chloride would directly yield 3-chloro-1-phenylpropan-1-one. This α-haloketone is an excellent electrophile for the N-alkylation of DL-serine or its protected derivatives.

Table 3: Comparison of Strategies for Aryl Ketone Formation

| Methodology | Reactants | Catalyst | Key Intermediate |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene, Succinic Anhydride | AlCl₃ | 3-Benzoylpropanoic acid |

| Friedel-Crafts Acylation | Benzene, 3-Chloropropionyl Chloride | AlCl₃ | 3-Chloro-1-phenylpropan-1-one |

Convergent Synthesis of Substituted Propanone Systems

The synthesis of this compound and its analogues can be efficiently approached through a convergent strategy. This methodology involves the separate synthesis of key fragments—a substituted propanone system and a serine derivative—which are then coupled in a final step. The core of this approach lies in the construction of the β-amino ketone moiety, a structural motif prevalent in many biologically active compounds. A primary and highly effective method for forming the requisite C-C and C-N bonds in these systems is the Mannich reaction. kg.ac.rsoarjbp.comresearchgate.netnih.gov

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, an acetophenone (B1666503) derivative), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine (here, DL-serine or its ester). oarjbp.comresearchgate.net This one-pot reaction is a powerful tool for constructing β-amino carbonyl compounds, which are significant synthetic intermediates for various pharmaceuticals. kg.ac.rsnih.gov The general mechanism involves the initial formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone.

A plausible convergent synthesis for the N-(3-Oxo-3-phenylpropyl) fragment is outlined below:

Reactant 1 (Ketone): Acetophenone or a substituted derivative.

Reactant 2 (Aldehyde): Formaldehyde (B43269).

Reactant 3 (Amine): DL-serine methyl ester.

The reaction between acetophenone, formaldehyde, and an amine can be catalyzed by various agents, including Lewis acids like NbCl₅ or simply by adjusting reaction conditions. kg.ac.rs For instance, the condensation can proceed by reacting acetophenone with formaldehyde and a primary or secondary amine to form the aminoketone. prepchem.com More advanced protocols utilize catalysts such as silica-functionalized copper(0) nanoparticles or nanomagnetic catalysts to improve yields and reaction rates, often allowing the reaction to proceed at room temperature or with gentle heating. nih.gov

This convergent approach allows for modularity, where various substituted acetophenones and serine analogues can be used to generate a library of related compounds. The use of a serine ester protects the carboxylic acid functionality during the Mannich reaction, and the final product can be obtained after a subsequent hydrolysis step if the free acid is desired.

Stereochemical Considerations in the Synthesis of DL-Serine-Based Compounds

Synthesizing compounds from DL-serine introduces stereochemical complexity. As the starting material is a racemic mixture, the final product will consist of a mixture of stereoisomers. The control, separation, and enrichment of these isomers are critical for structure-activity relationship studies and the development of stereochemically pure compounds.

Strategies for Diastereomeric Control and Separation

When a racemic amine like DL-serine reacts with the achiral 3-oxo-3-phenylpropyl moiety, the product is a pair of enantiomers: N-(3-Oxo-3-phenylpropyl)-D-serine and N-(3-Oxo-3-phenylpropyl)-L-serine. If the synthesis involves the creation of a new stereocenter, a mixture of diastereomers will be formed. Diastereoselective synthesis aims to favor the formation of one diastereomer over others. aalto.firesearchgate.net

Once a mixture of diastereomers or enantiomers is formed, separation is necessary. Key strategies include:

Classical Resolution via Diastereomeric Salt Formation: This is a widely used industrial-scale method. chemistryviews.org It involves reacting the racemic mixture (e.g., N-acylated DL-serine) with a chiral resolving agent to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. chemistryviews.orggoogle.com For example, 2,3-dibenzoyl-D-tartaric acid has been successfully used as a resolving agent for DL-serine. chemistryviews.org Similarly, N-3,5-dinitrobenzoyl-DL-serine can be resolved using chiral bases. google.com

Chromatographic Separation of Diastereomers: If the final compound is a mixture of diastereomers, they can often be separated using standard chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) due to their different physical properties.

Derivatization to Form Diastereomers: Enantiomeric mixtures can be converted into diastereomeric mixtures by reacting them with a chiral derivatizing reagent. nih.gov These newly formed diastereomers can then be separated by conventional reversed-phase HPLC. nih.gov

Enantiomeric Enrichment Techniques for Chiral Analogue Synthesis

For the synthesis of chiral analogues, starting from an enantiomerically pure form of serine (D- or L-serine) is the most direct approach. However, if starting with DL-serine, methods for enantiomeric enrichment or separation are required.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Crown-ether based CSPs, such as ChiroSil®, have proven particularly effective for the baseline enantiomeric resolution of serine and other amino acids. chromatographyonline.com

Molecularly Imprinted Polymers (MIPs): Chiral separation can also be achieved using membranes. Molecularly imprinted composite membranes, for instance, can be prepared using one enantiomer (e.g., D-serine) as a template, creating specific recognition sites that allow for the selective passage or retention of that enantiomer from a racemic mixture. researchgate.net

The following table summarizes common techniques for the separation of serine enantiomers and their derivatives.

| Technique | Principle | Application Example |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Separation of DL-serine using 2,3-dibenzoyl-D-tartaric acid. chemistryviews.org |

| Chiral Derivatization | Reaction of enantiomers with a chiral reagent to form diastereomers, which are then separated by standard HPLC. | A novel OTPTHE reagent was used to derivatize and separate 13 DL-amino acids via RP-HPLC. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Baseline resolution of D- and L-serine using a crown-ether based CSP. chromatographyonline.com |

| Molecular Imprinting | Creation of polymer membranes with specific recognition sites for one enantiomer. | Separation of D,L-serine racemate using a molecularly imprinted composite membrane. researchgate.net |

Advanced Techniques for Product Isolation and Analytical Validation in Organic Synthesis

Following the synthesis of this compound, rigorous methods for product isolation and analytical validation are essential to ensure the compound's purity, identity, and structural integrity.

Product Isolation: The primary method for isolating and purifying N-substituted amino acids from a reaction mixture is chromatography.

Paper Chromatography: A basic technique used for the separation of amino acids based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent). cutm.ac.inyoutube.comlibretexts.org While largely replaced by more advanced methods, it remains a useful qualitative tool.

Ion-Exchange Chromatography: This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. libretexts.org It is a robust method for purifying amino acid derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most widely used method for the purification and analysis of amino acid derivatives. nih.govwho.int Its high resolution allows for the separation of the desired product from starting materials, by-products, and other impurities.

Analytical Validation: Validation of the analytical methods used to characterize the final product is crucial. This process ensures that the methods are reliable, reproducible, and accurate for their intended purpose. nih.gov Key validation parameters, often assessed using HPLC, include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by achieving baseline separation of the product peak from potential impurities.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. For HPLC analysis of amino acid derivatives, linearity is typically established with R² values ≥0.99. nih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of the analyte. Recoveries for amino acid analysis typically range from 78-122%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For amino acid analysis, within- and between-run precision CVs are generally expected to be below 5%. researchgate.netcore.ac.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively. For sensitive fluorescence detection methods, LODs for amino acid derivatives can be in the picomolar range. nih.gov

A common approach for the HPLC analysis of amino acids and their N-substituted derivatives involves pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) to form a fluorescent adduct, which can be detected with high sensitivity. nih.govnih.govcore.ac.uk The entire process, from derivatization to injection and analysis, can be automated to improve precision and throughput. nih.govcore.ac.uk The following table shows typical performance characteristics for a validated RP-HPLC method for amino acid analysis.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (R²) | ≥ 0.99 | R² ≥ 0.9997 for DL-Serine derivatives. nih.gov |

| Accuracy (Recovery) | 80 - 120% | 99.49% - 103.74% for DL-Serine in human plasma. nih.gov |

| Precision (RSD/CV) | < 5-15% (depending on concentration) | Within-run CVs < 4.0%; between-run CVs < 5.0%. researchgate.netcore.ac.uk |

| LOD | Signal-to-Noise Ratio ≥ 3 | 5.0 pmol for DL-Serine enantiomers. nih.gov |

In addition to HPLC, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the complete structural elucidation and confirmation of the synthesized this compound.

Exploration of Biochemical Interactions and Mechanisms of Action for N 3 Oxo 3 Phenylpropyl Dl Serine

Ligand-Target Engagements: In Vitro Mechanistic Studies

Screening for Interactions with Biomolecules

A thorough review of existing scientific databases reveals a significant gap in the knowledge regarding the interaction of N-(3-Oxo-3-phenylpropyl)-DL-serine with specific biomolecules. Standard screening assays that would identify binding affinities for receptors, enzymes, or other protein targets have not been published for this particular compound. While serine derivatives, in general, have been investigated for a range of biological activities, these findings cannot be directly extrapolated to this compound without specific experimental evidence. ontosight.ai

Elucidation of Molecular Binding Modes

In the absence of interaction data, the molecular binding modes of this compound remain uncharacterized. Computational docking studies and biophysical techniques such as X-ray crystallography or NMR spectroscopy, which are instrumental in visualizing and understanding how a ligand interacts with its target at the atomic level, have not been reported for this compound.

Enzymatic Pathways Potentially Modulated by this compound

Investigations into Enzyme Inhibition or Activation Profiles

There is no specific information available concerning the inhibitory or activating effects of this compound on any particular enzyme. Although serine proteases are a well-studied class of enzymes with numerous inhibitors, there is no evidence to suggest that this compound has been evaluated as a modulator of these or any other enzymes. google.comacs.org

Exploration of Metabolic Pathway Interference

The potential for this compound to interfere with metabolic pathways is currently unknown. Serine metabolism itself is a critical area of research, particularly in the context of cancer, where it supports cell growth and proliferation. nih.gov However, no studies have been published that investigate whether this compound can affect serine metabolic pathways or any other metabolic processes within a cell. smolecule.com

Cellular Investigations: Non-Clinical Models for Mechanistic Elucidation

To date, no cellular studies using non-clinical models have been published to explore the mechanisms of action of this compound. Such studies would be essential to understand its cellular uptake, subcellular distribution, and any downstream effects on cellular signaling or function.

Analysis of Intracellular Signaling Cascade Perturbations

The perturbation of intracellular signaling cascades by this compound is another area requiring empirical investigation. However, the structural motifs of the compound suggest potential interactions with various signaling pathways. The serine residue, with its hydroxyl group, is a key site for phosphorylation by protein kinases, a fundamental mechanism in signal transduction. wgtn.ac.nz

For example, a related compound, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC), has been shown to enhance superoxide (B77818) generation in human neutrophils, a process linked to the tyrosyl phosphorylation of a 45 kDa protein. nih.gov This effect was inhibited by protein tyrosine kinase inhibitors, indicating a direct role in modulating phosphorylation-dependent signaling pathways. nih.gov

Furthermore, the broader family of amino acid derivatives has been implicated in the modulation of various signaling systems. The serotonergic system, crucial for a wide range of physiological and cognitive functions, is a known target for small molecules. mdpi.com Similarly, sigma receptors, which are involved in cell survival and other neurological functions, can be modulated by synthetic ligands. mdpi.com Given that D-serine itself acts as a neuromodulator by co-activating NMDA receptors, it is plausible that derivatives could interact with neuronal signaling pathways. wikipedia.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific SAR studies on this compound are not available, research on analogous compounds provides valuable insights into how structural modifications might influence biological activity.

Systematic Modification of the N-Substituent for Activity Profiling

The N-substituent of an amino acid derivative is a critical determinant of its biological activity. Studies on related compounds have demonstrated that alterations to this part of the molecule can dramatically impact potency and selectivity. For instance, in a series of methyllycaconitine (B43530) analogues, the nature of the N-side-chain significantly influenced their antagonist activity at the human α7 nicotinic acetylcholine (B1216132) receptor. acs.org The activity followed the order: benzyl (B1604629) > 4-phenylbutyl > 2-phenylethyl > 3-phenylpropyl > methyl > ethyl, indicating that a bulkier N-side-chain containing a phenyl moiety enhances activity compared to smaller alkyl side-chains. acs.org

In another example, SAR studies of N-beta-phenylpropionyl-L-tyrosine and its derivatives revealed that the phenyl group acts as a hydrophobic binding group, crucial for the compound's inhibitory effect on a specific giant neurone. nih.gov Replacing the phenyl group with a cyclohexyl group resulted in a tenfold increase in potency, highlighting the importance of the hydrophobic character of this substituent. nih.gov

These findings suggest that modifications to the 3-oxo-3-phenylpropyl group of this compound, such as altering the phenyl ring substitution or the length of the propyl chain, would likely have a profound impact on its biological profile.

Examination of the Serine Moiety's Contribution to Biological Effects

The serine moiety itself is not merely a scaffold but an active contributor to the biological effects of its derivatives. The chirality of the serine, being DL in this case, indicates a racemic mixture, and it is well-established that different enantiomers of a compound can have distinct biological activities. ontosight.ai For example, D-serine is a potent co-agonist of NMDA receptors, while L-serine is a precursor for numerous metabolites. wikipedia.org

Furthermore, the functional groups of the serine backbone—the carboxylic acid and the hydroxyl group—are key interaction points. In studies of N-beta-phenylpropionyl-L-tyrosine derivatives, the presence of a peptide bond and an adjacent carbonyl group were identified as essential structural features for activity. nih.gov The synthesis of peptide-β-lactam inhibitors has shown that the configuration of the β-lactam ring, derived from serine, strongly influences inhibitory activity. acs.org

A structure-activity relationship study on human serine racemase, the enzyme that converts L-serine to D-serine, demonstrated that mutations at key residues within the enzyme's active site dramatically alter its substrate specificity and catalytic efficiency. nih.gov This underscores the intricate recognition and processing of the serine molecule within biological systems. Therefore, any modification to the serine portion of this compound, such as esterification of the carboxyl group or modification of the hydroxyl group, would be expected to significantly alter its interaction with biological targets.

N 3 Oxo 3 Phenylpropyl Dl Serine As a Research Probe in Chemical Biology

Development and Application in Mechanistic Biological Studies

There is a lack of specific published research on the development and application of N-(3-Oxo-3-phenylpropyl)-DL-serine in mechanistic biological studies.

Use as a Chemical Tool to Interrogate Cellular Pathways

No specific studies were found that utilize this compound to interrogate cellular pathways. While serine and its metabolic pathways are crucial for cellular processes like the synthesis of proteins, nucleic acids, and lipids, and for maintaining cellular redox balance, the specific effects of the N-(3-oxo-3-phenylpropyl) modification on these pathways have not been detailed in available research. nih.govoncotarget.com The general class of serine derivatives has been noted for various biological activities, including potential antioxidant and anti-inflammatory properties, but specific data for this compound is absent. ontosight.ai

Design of Affinity Probes for Target Identification

The design and application of affinity probes based on this compound for target identification have not been described in the reviewed literature. The structural components of the molecule, including a ketone and a phenyl group, could theoretically be modified to incorporate reporter tags or reactive groups for such purposes. evitachem.com However, no concrete examples or research findings of such applications are available.

Utility in Peptide Chemistry and Peptidomimetic Design

Specific research detailing the utility of this compound in peptide chemistry and the design of peptidomimetics is not present in the available literature.

Incorporation into Peptide Scaffolds

No studies have been found that report the incorporation of this compound into peptide scaffolds. The modification of amino acids can significantly alter the properties of peptides, but the specific impact of this particular derivative remains unexplored in published research. ontosight.ai

Exploration of Peptidomimetic Properties and Bioavailability

There is no available information on the exploration of the peptidomimetic properties or the bioavailability of this compound. While the design of peptidomimetics is a significant area of research to improve the therapeutic potential of peptides, this specific compound does not appear to have been a subject of such investigations in the public domain. nih.govupc.edu

Contributions to the Understanding of Amino Acid Derivatives in Biological Systems

Due to the lack of specific research, the contributions of this compound to the broader understanding of amino acid derivatives in biological systems cannot be detailed. The study of amino acid derivatives is crucial for developing new therapeutic agents and understanding biological processes. ontosight.ai However, this particular compound has not yet featured in the scientific literature in a capacity that would contribute to this understanding.

Investigating the Biological Relevance of N-Acylated Amino Acids

N-acylated amino acids (NAAAs) are a diverse class of lipid signaling molecules that consist of an amino acid linked to a fatty acid via an amide bond. evitachem.com These molecules are involved in a wide array of physiological and pathological processes, including pain perception, inflammation, and metabolic regulation. evitachem.com The structural diversity of NAAAs, arising from the combination of different fatty acids and amino acids, contributes to their varied biological functions.

This compound can be considered a synthetic analogue of naturally occurring NAAAs. Its core structure, featuring a serine residue acylated with a phenylpropanoid moiety, allows it to mimic endogenous NAAAs and potentially interact with their biological targets, such as enzymes and receptors. The presence of the phenyl group provides a bulky, hydrophobic feature, while the ketone functionality introduces a potential site for chemical modification or interaction.

Table 1: Examples of Naturally Occurring N-Acylated Amino Acids and Their Biological Roles

| N-Acylated Amino Acid | Acyl Group | Amino Acid | Known Biological Role(s) |

| N-Arachidonoyl-ethanolamine (Anandamide) | Arachidonic acid | Ethanolamine | Endocannabinoid signaling, pain modulation, appetite regulation. evitachem.com |

| N-Oleoyl-serine | Oleic acid | Serine | Potential neuroprotective effects. |

| N-Palmitoyl-glycine | Palmitic acid | Glycine (B1666218) | Regulation of ion channels. |

| N-Stearoyl-tyrosine | Stearic acid | Tyrosine | Potential neuroprotective activities. |

| N-Linoleoyl-tyrosine | Linoleic acid | Tyrosine | Activation of CB2 receptors, protection against cerebral ischemia. |

By using this compound as a research probe, scientists could potentially investigate the structure-activity relationships of NAAAs. For instance, it could be used in competitive binding assays to identify novel receptors or enzymes that recognize NAAAs. The synthetic nature of this compound also allows for the straightforward introduction of reporter tags (e.g., fluorescent dyes, biotin) or cross-linking agents at various positions, which would facilitate the identification and characterization of its binding partners.

Studying the Impact of Modified Serine on Biological Recognition

Serine is a crucial amino acid that not only serves as a building block for proteins but also participates in numerous cellular processes as a signaling molecule and a precursor for the synthesis of other biomolecules. The hydroxyl group of serine is a common site for post-translational modifications (PTMs), such as phosphorylation and glycosylation, which play a critical role in regulating protein function, localization, and interaction networks.

The structure of this compound presents a serine residue that is permanently modified at its amino terminus. This modification alters the chemical properties of the serine moiety, providing a unique tool to probe how such changes affect biological recognition events. For example, researchers could investigate how this N-terminal modification influences the interaction of serine with enzymes that process or bind to it.

The 3-oxo-3-phenylpropyl group is a Michael acceptor, a chemical entity that can react with nucleophiles such as the thiol groups of cysteine residues in proteins. This inherent reactivity could be exploited to covalently label proteins that bind to this modified serine analogue. This would be a powerful strategy for identifying and isolating proteins that recognize N-terminally modified serine residues.

Table 2: Potential Applications of this compound in Studying Modified Serine Recognition

| Experimental Approach | Rationale | Potential Outcome |

| Affinity-Based Protein Profiling | The Michael acceptor functionality can covalently trap interacting proteins. | Identification of proteins that specifically bind to N-terminally modified serine. |

| Enzyme Inhibition Assays | The compound can act as a mimic of a natural substrate or a covalent inhibitor. | Characterization of enzymes involved in serine metabolism or signaling that are sensitive to N-terminal modifications. |

| Cellular Imaging Studies | A fluorescently tagged version of the compound could be synthesized. | Visualization of the subcellular localization of uptake and binding sites for modified serine. |

Advanced Methodologies in the Study of N 3 Oxo 3 Phenylpropyl Dl Serine

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized molecules and any intermediates formed during the process. High-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy provide detailed insights into the molecular formula and three-dimensional arrangement of N-(3-Oxo-3-phenylpropyl)-DL-serine.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C12H15NO4), HRMS provides an exact mass measurement, which is critical for confirming its identity. ontosight.ai Techniques like electrospray ionization (ESI) are commonly employed for the analysis of such polar molecules. nih.gov

In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. For this compound, the expected monoisotopic mass is approximately 237.1001 g/mol . uni.lu HRMS can detect this with a mass accuracy in the parts-per-million (ppm) range, allowing for unambiguous elemental formula assignment. acs.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further be used to elucidate the structure of the molecule by identifying characteristic fragments corresponding to the serine and the N-(3-oxo-3-phenylpropyl) moieties.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 238.10739 |

| [M+Na]⁺ | 260.08933 |

| [M-H]⁻ | 236.09283 |

Data predicted using computational tools based on the molecular formula C12H15NO4. uni.lu

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the detailed three-dimensional structure and conformational preferences of molecules in solution. scielo.org.za For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of structural information.

1H NMR spectra would reveal the chemical shifts and coupling constants of all the protons in the molecule, confirming the presence of the phenyl group, the propyl chain, and the serine backbone. rsc.org For instance, the aromatic protons of the phenyl group would appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the propyl chain and serine residue would be found in the upfield region. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and between protons and their directly attached carbons, respectively. scielo.org.za NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for conformational analysis, as they provide information about the spatial proximity of different protons, which can help to define the molecule's preferred shape in solution. nih.gov For example, NOE cross-peaks between protons on the phenylpropyl group and the serine moiety would indicate a folded conformation.

Table 2: Predicted 1H NMR Chemical Shifts for Key Protons in this compound

| Proton(s) | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Phenyl) | 7.2 - 8.0 |

| CH (Serine α-carbon) | ~3.8 |

| CH₂ (Serine β-carbon) | ~3.9 |

| CH₂ (Propyl chain) | 2.5 - 3.5 |

| NH | Variable |

| OH (Serine) | Variable |

| OH (Carboxylic acid) | Variable |

Predicted values are approximate and can vary based on solvent and other experimental conditions. bmrb.iochemrxiv.org

Computational Chemistry Approaches for Conformation and Binding Prediction

Computational chemistry provides powerful tools to complement experimental data by modeling molecular properties and interactions. For this compound, these methods can predict its three-dimensional conformation, its potential binding to biological targets, and guide the design of more potent analogues.

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method can be used to screen potential biological targets for this compound by simulating its interaction with the binding sites of various enzymes or receptors. nih.gov The results of docking studies can provide insights into the binding mode and affinity of the compound.

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the molecule and its environment over time. nih.gov This allows for a more detailed analysis of the stability of the predicted binding pose and the conformational changes that may occur upon binding. mdpi.com MD simulations can also be used to calculate the binding free energy, providing a more quantitative measure of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. tandfonline.com By developing a QSAR model for a class of compounds, it is possible to predict the activity of new, unsynthesized analogues. researchcommons.org

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the phenyl ring, the propyl chain, or the serine moiety. nih.gov The biological activity data, combined with calculated molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), would then be used to build a QSAR model. This model could then be used to predict the activity of new analogues and guide the design of compounds with improved properties. tandfonline.com

Radiochemical Labeling and Tracing in Biochemical Pathways

Radiochemical labeling involves incorporating a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or technetium-99m (⁹⁹mTc), into a molecule. revvity.comiaea.org This allows the molecule to be traced as it moves through a biological system, providing valuable information about its absorption, distribution, metabolism, and excretion (ADME). nih.gov

For this compound, radiolabeling could be achieved by introducing a radioactive isotope at a specific position in the molecule. For example, ¹⁴C could be incorporated into the carboxyl group of the serine moiety or into the phenyl ring. nih.gov Alternatively, ³H could be introduced at various positions through catalytic exchange reactions. google.com

Once radiolabeled, the compound can be administered to cells or animal models, and its fate can be tracked by detecting the emitted radiation. google.com This can reveal, for example, whether the compound is metabolized and, if so, what the major metabolites are. This information is crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent. nih.gov

Table 3: Common Radioisotopes for Labeling Organic Molecules

| Isotope | Half-life | Emission | Typical Application |

|---|---|---|---|

| Carbon-14 (¹⁴C) | 5730 years | Beta | Metabolic studies |

| Tritium (³H) | 12.3 years | Beta | Receptor binding assays |

| Technetium-99m (⁹⁹mTc) | 6.01 hours | Gamma | In vivo imaging |

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound has not been explicitly detailed in the literature. However, its preparation can be achieved by modifying established synthetic routes for related serine derivatives using commercially available or custom-synthesized labeled precursors. ontosight.airsc.org The primary synthetic strategy involves the N-alkylation of DL-serine with a suitable 3-oxo-3-phenylpropyl reagent, such as 3-chloro-1-phenylpropan-1-one. ontosight.ai Introducing isotopic labels can be accomplished by utilizing either a labeled DL-serine molecule or a labeled phenylpropanone synthon.

Numerous methods exist for the preparation of isotopically labeled serine, which can then be used as a starting material. nih.govresearchgate.netnih.gov For instance, L-[1,2-¹³C₂, ¹⁵N]Serine has been successfully prepared on a gram scale from labeled glycine (B1666218) using the enzyme serine hydroxymethyltransferase. nih.gov Stereospecific labeling with deuterium (B1214612) at the C-3 position of serine has also been achieved through the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid with deuterium gas, followed by enzymatic deacetylation. researchgate.net Furthermore, ¹⁷O-labeled L-serine can be synthesized via a Mitsunobu reaction using ¹⁷O-labeled water. cdnsciencepub.com

Alternatively, the label can be incorporated into the phenylpropyl moiety. The propiophenone (B1677668) core (1-phenylpropan-1-one) can be synthesized via a Friedel–Crafts reaction between benzene (B151609) and propanoyl chloride. wikipedia.org By using precursors such as benzene-¹³C₆ or propanoyl-1-¹³C chloride, the isotopic label can be positioned within the aromatic ring or the propyl chain, respectively.

The choice of isotope and its position within the molecule is dictated by the specific research question, whether it is to clarify the synthetic reaction mechanism or to trace the metabolic fate of a particular part of the molecule.

| Labeling Strategy | Isotopically Labeled Precursor | Isotopes | Resulting Labeled Product |

|---|---|---|---|

| Labeling the Serine Moiety | DL-Serine-¹³C₃,¹⁵N | ³C, ¹⁵N | This compound-¹³C₃,¹⁵N |

| Labeling the Serine Moiety | (3R)-DL-Serine-3-²H₁ | ²H (Deuterium) | N-(3-Oxo-3-phenylpropyl)-(3R)-DL-serine-3-²H₁ |

| Labeling the Phenyl Ring | 3-Chloro-1-(phenyl-¹³C₆)-propan-1-one | ¹³C | N-(3-Oxo-3-phenyl-¹³C₆-propyl)-DL-serine |

| Labeling the Propyl Chain | 3-Chloro-1-phenylpropan-1-¹³C-1-one | ¹³C | N-(3-Oxo-1-¹³C-3-phenylpropyl)-DL-serine |

Application in Metabolic Fate and Distribution Studies

Isotopically labeled compounds are invaluable tools for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By introducing a labeled version of this compound into an in vitro or in vivo system, its metabolic fate can be meticulously tracked. The key advantage is that the isotopic label imparts a specific mass shift to the molecule, allowing analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate the compound and its downstream metabolites from the vast number of endogenous molecules in a biological sample.

Upon administration in a research setting, samples such as plasma, urine, or tissue homogenates can be analyzed at various time points. The mass spectrometer can be programmed to specifically search for the unique isotopic signature of the parent compound and any potential metabolites. This approach allows for the unambiguous identification and quantification of metabolic products.

The chemical structure of this compound suggests several plausible metabolic pathways that can be investigated using this methodology:

Ketone Reduction: The ketone group on the phenylpropyl chain is a likely site for reduction by cellular reductases, yielding a secondary alcohol, N-(3-Hydroxy-3-phenylpropyl)-DL-serine.

Amide Bond Cleavage: The amide linkage may be hydrolyzed by amidase enzymes, breaking the molecule into its constituent parts: DL-serine and a phenylpropanoid metabolite like 3-oxo-3-phenylpropanoic acid.

Aromatic Hydroxylation: The phenyl ring can undergo oxidation, typically mediated by cytochrome P450 enzymes, to introduce one or more hydroxyl groups at various positions on the ring.

The following table illustrates how isotopic labeling would aid in the identification of these potential metabolites using mass spectrometry, assuming the use of this compound-¹³C₃,¹⁵N as the tracer. The parent molecule has a monoisotopic mass of approximately 239.10 Da. uni.lu The labeled version would have a mass of approximately 243.11 Da (an increase of 4 Da from 3 x ¹³C and 1 x ¹⁵N).

| Potential Metabolite | Chemical Structure | Expected m/z [M+H]⁺ (Unlabeled) | Expected m/z [M+H]⁺ (Labeled) | Mass Shift (Δm) |

|---|---|---|---|---|

| Parent Compound this compound |  | 240.1074 | 244.1175 | +4 |

| Metabolite A N-(3-Hydroxy-3-phenylpropyl)-DL-serine |  | 242.1230 | 246.1331 | +4 |

| Metabolite B DL-Serine |  | 106.0499 | 110.0599 | +4 |

| Metabolite C N-(3-Oxo-3-(4-hydroxyphenyl)propyl)-DL-serine |  | 256.1023 | 260.1124 | +4 |

Note: m/z values are for the protonated molecule [M+H]⁺ and are calculated based on monoisotopic masses.

By observing which labeled metabolites appear over time, researchers can construct a detailed map of the compound's metabolic pathways, providing critical information on its biotransformation and clearance. nih.govfrontiersin.org

Future Research Directions and Unexplored Avenues for N 3 Oxo 3 Phenylpropyl Dl Serine

Expansion of Synthetic Routes for Enhanced Structural Diversity

The foundational synthesis of N-(3-Oxo-3-phenylpropyl)-DL-serine involves the reaction of DL-serine with a suitable reagent like 3-oxo-3-phenylpropyl chloride. ontosight.ai To unlock the full potential of this scaffold, future research must focus on developing more diverse and flexible synthetic strategies.

One promising avenue is the application of late-stage functionalization (LSF) . This powerful strategy allows for the modification of a core molecule in the final steps of a synthetic sequence, enabling the rapid generation of a library of analogues with varied physicochemical and biological properties. acs.org Electrochemical LSF, in particular, has emerged as an environmentally friendly method for these transformations. acs.org For instance, methods for selective methylation could be explored to enhance metabolic stability or binding affinity, a phenomenon sometimes referred to as the "magic methyl effect". acs.org Furthermore, targeting the benzylic C(sp3)–H bonds, which are common in drug molecules, could yield novel derivatives with unique pharmacological profiles. acs.org

Another key strategy is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering a highly efficient path to structural diversity. mdpi.com Adapting MCRs, such as the three-component condensation used to create phosphinic dipeptide analogues, could allow for systematic variations of the serine, phenyl, and propyl components of the parent molecule. mdpi.com This approach would facilitate the exploration of structure-activity relationships by enabling side-chain diversification and the construction of constrained analogues to improve target specificity and potency. mdpi.com

By combining these advanced synthetic methods, a broad and diverse library of this compound derivatives can be generated, providing the chemical matter needed for comprehensive biological screening.

Identification of Novel Biological Targets and Therapeutic Applications

While the specific bioactivity of this compound is not well-documented, the broader class of serine derivatives exhibits a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai This suggests that the this compound scaffold could be a valuable starting point for developing new therapeutic agents.

Future research should focus on screening a library of its analogues against a wide array of biological targets. Key areas of interest include:

Enzyme Inhibition: Modified amino acids are frequently studied as enzyme inhibitors. ontosight.ai Given the prevalence of metalloenzymes in disease, derivatives could be designed as inhibitors for targets like matrix metalloproteinases (implicated in arthritis and cancer) or carbonic anhydrases (targets for glaucoma treatment). nih.gov Another promising area is the inhibition of arginase, where amino acid derivatives with boronic acid groups have shown high potency. nih.gov Furthermore, exploring inhibition of enzymes crucial for pathogen survival, such as the SARS-CoV-2 3CL protease, could lead to novel antiviral agents. researchgate.net

Receptor Modulation: Small molecules can act as potent modulators of cell surface receptors. The structural motifs within this compound could be adapted to target ionotropic glutamate (B1630785) receptors, such as AMPA or NMDA receptors, which are implicated in neurodegenerative diseases like Alzheimer's. nih.gov The development of analogues could aim to potentiate or inhibit receptor activity to achieve a therapeutic effect. nih.gov Similarly, exploring interactions with sigma receptors or serotonergic receptors could uncover applications in treating psychiatric disorders or promoting neurogenesis. mdpi.com

Anticancer and Antimicrobial Agents: The search for novel antifolates is a continuing effort in cancer chemotherapy. By synthesizing derivatives analogous to thieno[2,3-d]pyrimidines, which selectively target folate receptors and inhibit purine (B94841) biosynthesis, new anticancer agents could be discovered. nih.gov Additionally, the known antimicrobial potential of serine derivatives warrants investigation into the ability of this compound analogues to interfere with bacterial processes like quorum sensing. ontosight.aiacs.org

A systematic screening approach, guided by computational modeling and structure-based design, will be crucial for identifying the most promising therapeutic applications for this class of compounds.

Integration into Complex Biological Systems for Deeper Mechanistic Insights

Beyond direct therapeutic applications, novel derivatives of this compound can serve as powerful chemical probes to dissect complex biological pathways. By designing analogues with specific properties, researchers can gain deeper mechanistic insights into cellular function and disease.

One avenue of exploration is the development of analogues to study bacterial cell-to-cell communication , or quorum sensing. N-Acyl homoserine lactones (AHLs) are key signaling molecules in this process. By creating silyl-lipid functionalized versions of AHLs, researchers have been able to modulate this communication and study the role of signal lipophilicity. acs.org Similarly, derivatives of this compound could be synthesized to act as agonists or antagonists of quorum sensing receptors, helping to elucidate the structural requirements for signal recognition and transduction. acs.org

Another area is the investigation of enzyme mechanisms . The study of 3-oxo-Δ5-steroid isomerase, for example, utilized mutagenesis and kinetic studies to reveal the roles of specific amino acid residues in its active site. nih.gov Synthetic analogues of this compound could be designed as covalent inhibitors or fluorescently tagged probes to map the active sites of unexplored enzymes or to visualize enzyme activity within living cells. researchgate.net

Furthermore, by incorporating radioisotopes such as Technetium-99m, derivatives could be transformed into radiopharmaceuticals for molecular imaging . iaea.org This would allow for the non-invasive visualization and study of their biological targets in vivo, providing critical information on drug distribution, target engagement, and pharmacokinetics, thereby accelerating the development of new diagnostic and therapeutic agents. iaea.org

Through these applications as chemical probes, the this compound scaffold can contribute not only to the development of new drugs but also to a more fundamental understanding of biology.

Q & A

Basic Research Questions

Q. How to experimentally determine the solubility of DL-serine derivatives in aqueous-organic mixtures?

- Methodology: Use gravimetric or spectrophotometric methods to measure solubility across temperature ranges (e.g., 293.15–343.15 K). For example, Hossain et al. (2015) quantified DL-serine solubility in dimethyl sulfoxide (DMSO)-water mixtures using a shake-flask method followed by UV-Vis analysis . Thermodynamic models like the modified Apelblat equation can correlate experimental data .

Q. What chromatographic techniques are effective for resolving DL-serine enantiomers in complex matrices?

- Methodology: Employ chiral stationary phases (e.g., Sumichiral OA-2500) in HPLC. Recovery tests for D- and L-serine in cerebrospinal fluid (CSF) achieved >95% accuracy using RP-18 columns for desalting and Sumichiral columns for enantiomeric separation . Signal-to-noise ratios ≥10 and linear regression validated quantification limits .

Q. What purity assessment protocols are standard for DL-serine in pharmaceutical-grade research?

- Methodology: Follow pharmacopeial guidelines:

- Assay: Titration or HPLC to ensure 98–102% purity (C₃H₇NO₃) .

- Impurity testing: Colorimetric analysis for chloride (<0.021%), sulfate (<0.019%), and heavy metals (<10 ppm) .

- Drying loss: Thermogravimetric analysis to confirm <0.3% moisture .

Advanced Research Questions

Q. How do thermodynamic parameters of DL-serine solubility vary with electrolyte concentration?

- Methodology: Roy et al. (2016) measured activity coefficients and transfer Gibbs energies in NaCl/KCl solutions using isopiestic methods. Solubility decreases with increasing salt concentration due to preferential hydration effects, modeled via the Wilson equation .

Q. How to resolve contradictions in DL-serine solubility data across solvent systems?

- Methodology: Discrepancies arise from solvent polarity, H-bonding capacity, and measurement techniques. For instance, DL-serine solubility in DMSO-water mixtures (Hossain et al., 2015) differs from aqueous KCl systems (Roy et al., 2016). Cross-validate using multiple methods (e.g., dynamic vs. static solubility measurements) and apply activity coefficient models to reconcile data .

Q. What role does DL-serine play in amino acid metabolic pathways in disease models?

- Methodology: Metabolomics studies (e.g., Zhao et al., 2023) identified DL-serine as a key regulator in rheumatoid arthritis (RA) via glycine/threonine metabolism. Use LC-MS/MS to quantify DL-serine levels in serum and synovial fluid, coupled with KEGG pathway analysis to map metabolic perturbations .

Q. What experimental approaches analyze DL-serine’s structural stability under high pressure?

- Methodology: High-pressure X-ray crystallography (up to 5 GPa) and FT-IR spectroscopy revealed distinct phase transitions in L-serine but stability in DL-serine. For example, Kolesnik et al. (2005) used diamond anvil cells to study H-bond enthalpy changes under pressure .

Q. How does DL-serine interact with NMDA receptors in neurological studies?

- Methodology: D-serine (a DL-serine enantiomer) acts as a co-agonist at NMDA receptors. Use patch-clamp electrophysiology to measure receptor activation in hippocampal slices, with glutamate and glycine as controls. Competitive inhibition assays with 5,7-dichlorokynurenic acid can isolate D-serine-specific effects .

Data Contradictions and Validation

- Solubility vs. Temperature: DL-serine solubility in water increases from 0.22 mol/kg at 293.15 K to 0.45 mol/kg at 343.15 K , but deviations occur in ionic solutions. Validate with the van’t Hoff equation to assess enthalpy-entropy compensation .

- Enantiomeric Recovery: Sumichiral HPLC shows 98–102% recovery for D-serine in CSF, but matrix effects (e.g., protein binding) may require pre-column derivatization with o-phthalaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.